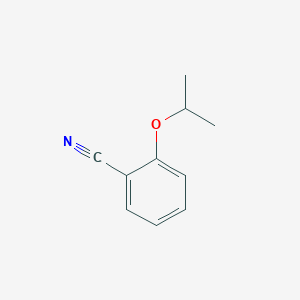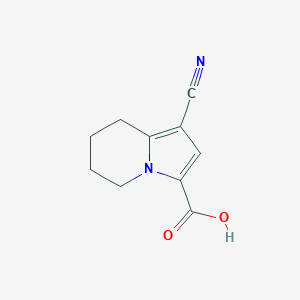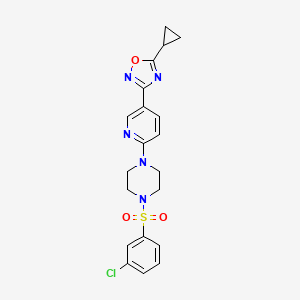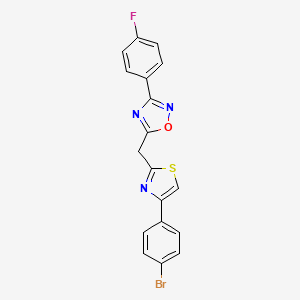
2-Isopropoxybenzonitrile
Overview
Description
2-Isopropoxybenzonitrile is a chemical compound with the molecular formula C10H11NO . It is related to 2-Bromo-6-isopropoxybenzonitrile, which has a molecular weight of 240.1 .
Molecular Structure Analysis
The molecular structure of 2-Isopropoxybenzonitrile consists of 10 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The exact structure can be found in chemical databases such as ChemSpider .Scientific Research Applications
Synthesis and Characterization
Synthesis in Complex Formation : 2-Aminobenzonitrile, closely related to 2-Isopropoxybenzonitrile, is utilized in synthesizing biologically active compounds. A study demonstrated its use in formulating a Cr(III) complex, exhibiting moderate antibacterial and antifungal activities, and significant antioxidant activity (Govindharaju et al., 2019).
Thermophysical Properties : Research on the thermophysical properties of nitrobenzonitriles, which include isomers like 2-nitrobenzonitrile, provided insights into their behavior at different temperatures, important in material science applications (Jiménez et al., 2002).
Chemical Properties and Reactions
Electronic and Structural Study : An energetic and structural study of fluorobenzonitriles, including 2-fluorobenzonitrile, revealed details about their formation, electronic properties, and theoretical estimations of various chemical properties (Ribeiro da Silva et al., 2012).
Nitrile Conversion and Detoxification : The conversion of bromoxynil (a type of benzonitrile) to a less harmful compound through specific nitrilase expressed in transgenic tobacco plants demonstrated a novel approach in herbicide resistance and environmental detoxification (Stalker et al., 1988).
Environmental Impact
- Presence in Water Bodies : A study on Japanese rivers detected the presence of various compounds including 2-phenoxyethanol, indicating the environmental impact and potential risks associated with benzonitriles and related compounds (Kimura et al., 2014).
Advanced Applications
- X-ray Diffraction in Molecule Imaging : The use of x-ray diffraction on ensembles of molecules like 2,5-diiodobenzonitrile demonstrated new approaches in diffractive imaging, important for understanding molecular structures in gas phases (Kupper et al., 2013).
Safety and Hazards
5-Bromo-2-isopropoxybenzonitrile, a related compound, is classified as harmful if swallowed or in contact with skin, and toxic if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
Relevant Papers The relevant papers retrieved do not provide specific information on 2-Isopropoxybenzonitrile. They mostly discuss related compounds and their properties .
properties
IUPAC Name |
2-propan-2-yloxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFGJJZPHGNGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2662423.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2662424.png)
![7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2662426.png)

![Methyl 3-cyclopropyl-1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazoline-7-carboxylate](/img/structure/B2662429.png)

![1-Cyclobutyl-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine](/img/structure/B2662432.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide](/img/structure/B2662433.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2662434.png)
![2-Chloro-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B2662435.png)
![2-Benzyl-5-(3-chloropyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2662436.png)
